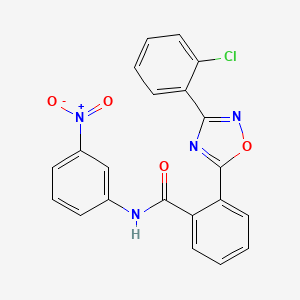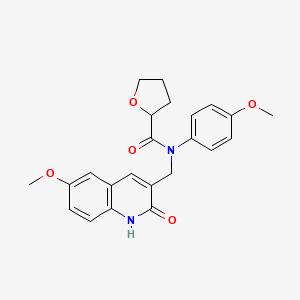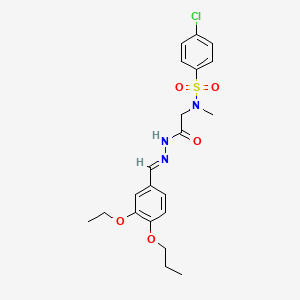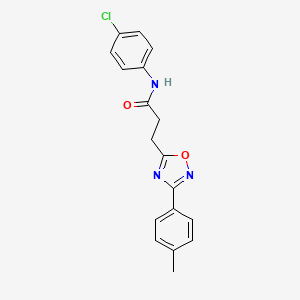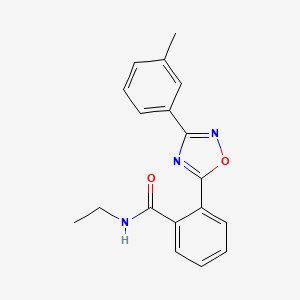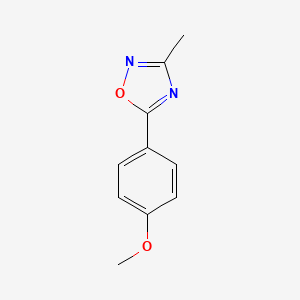
5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole, also known as PMX205, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of oxadiazoles, which are known to exhibit diverse biological activities. In
Scientific Research Applications
Luminescence and Chelate Complexes : 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole derivatives, particularly those complexed with metals like Zinc(II) and Copper(II), exhibit luminescence properties. This makes them of interest in materials science for potential applications in luminescent materials (Mikhailov et al., 2016).
Anticonvulsant Activity : Some oxadiazole derivatives, which are structurally similar to 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole, have shown significant anticonvulsant potency. This suggests a potential application in the development of new anticonvulsant drugs (Tsitsa et al., 1989).
Antimicrobial Properties : Several studies have demonstrated that oxadiazole derivatives, including those related to 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole, possess antimicrobial properties. These compounds have been tested against various bacterial strains, indicating their potential in developing new antimicrobial agents (Krishna et al., 2015).
Pharmacological Evaluation for Cancer and Inflammation : Novel derivatives of 1,3,4-oxadiazole, including those structurally related to 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole, have been evaluated for their pharmacological potential in cancer treatment, inflammation, and as antioxidants. These studies include computational and biological assessments for toxicity, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
Corrosion Inhibition : Oxadiazole derivatives, including those with methoxyphenyl groups, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds show potential in industrial applications for protecting metals against corrosion (Bouklah et al., 2006).
Photochemical Applications : The photochemistry of 5-Aryl-1,2,4-oxadiazoles, which include derivatives of 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole, has been explored for molecular rearrangements and the synthesis of other heterocyclic compounds. This area of research is significant in organic chemistry and photochemistry (Buscemi et al., 1996).
properties
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAREJVHNMDCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505836 | |
| Record name | 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209912-45-8 | |
| Record name | 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209912-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-3-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705363.png)


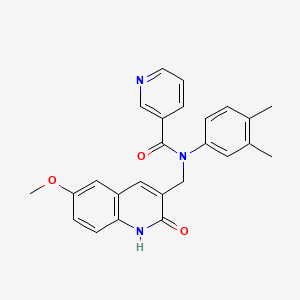
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7705413.png)
